n-(3-(1h-Pyrrol-1-yl)phenyl)-2-methoxyacetamide

Description

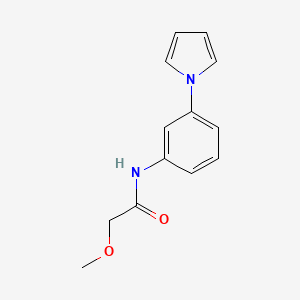

N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide is an acetamide derivative featuring a phenyl ring substituted at the 3-position with a pyrrole moiety and a 2-methoxyacetamide group. The pyrrole substituent may enhance π-π stacking interactions in biological systems, while the methoxy group influences lipophilicity and metabolic stability .

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-methoxy-N-(3-pyrrol-1-ylphenyl)acetamide |

InChI |

InChI=1S/C13H14N2O2/c1-17-10-13(16)14-11-5-4-6-12(9-11)15-7-2-3-8-15/h2-9H,10H2,1H3,(H,14,16) |

InChI Key |

UQNQPGAWLDUKDO-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC(=CC=C1)N2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide typically involves the condensation of 3-(1H-pyrrol-1-yl)aniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs, their molecular properties, and substituent differences:

Key Observations:

- Core Structure : All compounds share an acetamide backbone but differ in substituent placement and functional groups.

- Pyrrole vs. Pyrazole : Compound 9g replaces pyrrole with a pyrazole ring, introducing difluoromethyl and methyl groups that may enhance hydrophobic interactions.

- Methoxy Group : The target compound and analogs like 36 and 59 utilize methoxy groups to modulate electronic and steric properties.

Physicochemical Properties

- Melting Points : Analogs in exhibit melting points between 134–190°C, correlating with crystallinity influenced by substituent polarity. The target compound’s pyrrole group may lower its melting point compared to pyrazole-containing 9g.

- Lipophilicity : Methoxy groups (logP ~1–2) likely increase lipophilicity compared to polar substituents like sulfonamides or hydroxyl groups .

Biological Activity

N-(3-(1H-Pyrrol-1-yl)phenyl)-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The compound features a pyrrole ring linked to a phenyl group and a methoxyacetamide moiety. Its synthesis typically involves several steps:

- Condensation : The reaction of 3-(1H-pyrrol-1-yl)aniline with methoxyacetyl chloride.

- Acylation : Introduction of the methoxyacetamide group.

- Purification : Crystallization or chromatography to isolate the final product.

The final product exhibits unique structural characteristics, which are significant for its biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Hydrophobic Interactions : The presence of the pyrrole and phenyl groups allows for engagement with hydrophobic pockets in target proteins.

- Hydrogen Bonding : The methoxyacetamide moiety can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

These interactions suggest that this compound may influence various biological pathways, potentially leading to therapeutic applications.

Pharmacological Potential

Recent studies indicate that this compound may have several pharmacological potentials:

- Anti-Cancer Activity : Similar compounds with chlorinated phenyl derivatives have shown selective cytotoxicity against various cancer cell lines. For instance, a related study demonstrated that derivatives exhibited selective cytotoxicity against melanoma cells, indicating potential for cancer therapy.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B9 Derivative | VMM917 (Melanoma) | 12.5 | Induces cell cycle arrest at S phase |

| This compound | TBD | TBD | TBD |

Case Studies

Anti-Cancer Activity : A study focused on related compounds showed that chlorinated phenyl derivatives could inhibit tumor growth in vitro and in vivo. This suggests that this compound might possess similar properties, warranting further investigation into its anti-cancer potential.

Enzyme Inhibition : Research highlighted the role of compounds with similar structures in inhibiting key enzymes involved in metabolic pathways. This could imply that this compound may also exhibit enzyme inhibitory effects, which could be beneficial in treating metabolic disorders.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- The pyrrole ring likely interacts with hydrophobic regions of proteins.

- The methoxy group may facilitate hydrogen bonding with active sites on enzymes or receptors.

These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.